BMS-187308 is a synthetic compound that belongs to a class of molecules known for their potential therapeutic applications, particularly in the treatment of various diseases. It has garnered attention due to its unique pharmacological properties and mechanisms of action. This compound is primarily classified as an inhibitor, specifically targeting certain receptor systems in the body.
BMS-187308 was developed by Bristol-Myers Squibb, a global biopharmaceutical company known for its innovative research and development in pharmaceuticals. The compound has been investigated in preclinical and clinical studies for its efficacy in treating conditions such as cancer and other diseases.
BMS-187308 is classified under the category of small molecule inhibitors. These compounds are characterized by their low molecular weight and ability to modulate biological processes by interacting with specific proteins or receptors within cells.
The synthesis of BMS-187308 involves several steps that utilize standard organic chemistry techniques. The initial synthetic route typically begins with commercially available starting materials, which undergo a series of reactions including:
The synthesis may include advanced techniques such as:
BMS-187308 has a well-defined molecular structure that can be represented by its chemical formula, which includes multiple rings and functional groups that contribute to its activity. The precise three-dimensional arrangement of atoms is critical for its interaction with biological targets.
The molecular weight of BMS-187308 is approximately 400 Da, and it features several key functional groups that enhance its solubility and binding affinity to target receptors. The compound's stereochemistry plays a significant role in its pharmacological properties.
BMS-187308 undergoes various chemical reactions, primarily involving:
The kinetics of these reactions can be studied using techniques such as:
The mechanism of action for BMS-187308 involves selective inhibition of targeted receptors, which can lead to:
Studies have shown that BMS-187308 exhibits high selectivity for its target receptors, resulting in minimal off-target effects, which is beneficial for reducing side effects in therapeutic applications.
BMS-187308 is characterized by:
Key chemical properties include:
Relevant data from stability studies indicate that BMS-187308 maintains its integrity over extended periods when stored properly.
BMS-187308 has potential applications in various scientific fields, including:
BMS-187308 (2'-Amino-N-(3,4-dimethyl-5-isoxazolyl)-4'-(2-methylpropyl)[1,1'-biphenyl]-2-sulfonamide) represents a structurally optimized biphenylsulfonamide endothelin antagonist developed during the 1990s through rational drug design approaches. This compound emerged from systematic structure-activity relationship (SAR) studies aimed at improving receptor binding affinity and oral bioavailability within the biphenylsulfonamide chemical class. BMS-187308 specifically inhibits endothelin-1 (ET-1) binding to ETA receptors with nanomolar affinity (Ki = 0.13 nM), demonstrating approximately 1,000-fold selectivity for ETA over ETB receptors in radioligand binding assays [5]. Its pharmacological profile as a potent, orally active antagonist positioned it as an important research tool for investigating endothelin-mediated physiological processes, particularly in cardiovascular and renal pathophysiology. While not commercialized for clinical use, BMS-187308 provided critical insights into endothelin receptor pharmacology and informed the development of subsequent endothelin receptor antagonists (ERAs) [1] [5].
The discovery of endothelin-1 (ET-1) in 1988 marked a pivotal advancement in understanding vasoactive peptide biology. ET-1 was identified as the most potent endogenous vasoconstrictor known, with additional roles in cell proliferation, fibrosis, and inflammation [3] [7]. This discovery immediately established the endothelin pathway as a compelling target for cardiovascular and renal therapeutics. Early peptide-based antagonists (e.g., BQ-123) provided proof-of-concept for endothelin receptor blockade but suffered from poor oral bioavailability and metabolic instability, limiting their therapeutic utility [4].
The 1990s witnessed intensive efforts to develop orally bioavailable small molecule antagonists. Bosentan (Tracleer®), a dual ETA/ETB antagonist approved in 2001 for pulmonary arterial hypertension (PAH), validated endothelin receptors as druggable targets [7]. BMS-187308 emerged during this era as part of Bristol-Myers Squibb's research program focused on optimizing biphenylsulfonamide derivatives. It represented a significant chemical evolution from earlier leads like BMS-182874, featuring structural modifications that enhanced both receptor affinity and metabolic stability [5]. The development of BMS-187308 and related compounds coincided with growing recognition of ETA receptor selectivity as potentially advantageous for preserving ETB-mediated vasodilation and ET-1 clearance, while blocking ETA-mediated vasoconstriction and remodeling [4] [7].
Table 1: Key Milestones in Endothelin Receptor Antagonist Development
Year | Milestone | Significance |
---|---|---|
1988 | Discovery of Endothelin-1 | Identification of potent vasoconstrictive peptide |
1992 | BQ-123 (Peptide Antagonist) | First ETA-selective antagonist; proof-of-concept |
1994 | Bosentan Discovery | First orally active dual ERA |
1998 | BMS-187308 Characterization | Optimized biphenylsulfonamide with high ETA affinity and oral bioavailability |
2001 | Bosentan Approval (PAH) | First clinically approved ERA |
2007 | Ambrisentan Approval (PAH) | Selective ETA antagonist |
Biphenylsulfonamide derivatives, including BMS-187308, represent a privileged scaffold for targeting G protein-coupled receptors (GPCRs), specifically the endothelin receptors (ETA and ETB). These receptors belong to the Class A (rhodopsin-like) GPCR family, characterized by a canonical seven-transmembrane helix structure (7TM) connected by extracellular and intracellular loops [2] [6]. BMS-187308 exerts its antagonistic effects by binding within the orthosteric pocket formed by the transmembrane helices of the ETA receptor, thereby preventing endogenous ET-1 binding and subsequent receptor activation [5].
The molecular architecture of BMS-187308 is specifically engineered for optimal interaction with ETA. The biphenyl core provides a rigid hydrophobic framework, while the methylpropyl substituent at the 4'-position enhances affinity through interactions with hydrophobic subpockets within the transmembrane domain. The isoxazole ring and the sulfonamide group are critical for high-affinity binding, forming hydrogen bonds with key residues (e.g., Tyr^129, Lys^140) in the ETA receptor binding site [5]. This precise molecular recognition translates into potent inhibition of ET-1-induced signaling cascades. Upon ET-1 binding, the ETA receptor primarily couples to Gαq/11 proteins, activating phospholipase C-β (PLC-β). PLC-β catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) to inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers calcium release from the endoplasmic reticulum, while DAG activates protein kinase C (PKC), collectively driving vasoconstriction and cellular proliferation. BMS-187308 effectively blocks this Gαq/11-mediated signaling pathway [3] [6].
SAR studies within the biphenylsulfonamide series demonstrated that minor structural alterations significantly impact potency and selectivity. For instance, replacing the 3,4-dimethylisoxazole of BMS-187308 with a 4,6-dimethylpyrimidine (as in BMS-207940) further increased ETA affinity [5]. These investigations underscored the sensitivity of the ETA receptor binding pocket to ligand modifications and guided the rational design of subsequent generations of antagonists.
Table 2: Structural Activity Relationship (SAR) of Key Biphenylsulfonamide Features in BMS-187308
Structural Feature | Chemical Role | Pharmacological Impact |
---|---|---|
Biphenyl Core | Rigid hydrophobic scaffold | Optimal spatial orientation for TM domain binding |
4'-(2-Methylpropyl) Group | Hydrophobic substituent | Enhances affinity via hydrophobic subpocket interaction |
3,4-Dimethylisoxazole | Hydrogen bond acceptor | Forms critical H-bonds with Tyr^129 and Lys^140 |
2'-Amino Group | Hydrogen bond donor | Stabilizes sulfonamide conformation; influences selectivity |
Sulfonamide Linkage | Polar connector | Key interaction with receptor; affects solubility |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7